Dan shen spiroketal lactone

Description

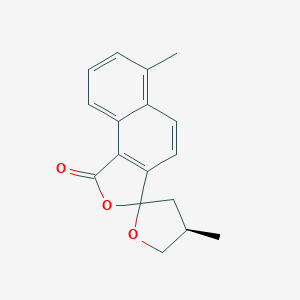

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4'R)-4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3/t10-,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNYCCHXAULQA-YQDUUYOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905471 | |

| Record name | 4',6-Dimethyl-1H-spiro[naphtho[1,2-c]furan-3,2'-oxolan]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100414-80-0 | |

| Record name | Dan shen spiroketal lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100414800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6-Dimethyl-1H-spiro[naphtho[1,2-c]furan-3,2'-oxolan]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Stereochemical Characterization of Danshen Spiroketal Lactone

Advanced Spectroscopic and Diffraction Techniques for DS-SKL Structure Determination

The determination of the planar structure and relative configuration of Danshen spiroketal lactone (DS-SKL) has been accomplished through the comprehensive application of advanced spectroscopic methods. oup.comrsc.org These techniques provide detailed information about the connectivity of atoms and their spatial arrangement within the molecule.

Key spectroscopic techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments have been instrumental in establishing the carbon skeleton and the proton environments within the molecule. rsc.orgmdpi.com For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments have been used to verify the planar structure by showing correlations between specific protons and carbons. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the exact molecular formula of the compound, confirming its elemental composition. rsc.orgrsc.org

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy helps in identifying functional groups present in the molecule, such as carbonyls and hydroxyl groups, while UV spectroscopy provides information about the chromophoric system. rsc.orgrsc.org

X-ray Diffraction Analysis: Single-crystal X-ray diffraction has been a pivotal technique in unambiguously determining the three-dimensional structure of DS-SKL and its analogs. oup.comresearchgate.net This method provides precise coordinates of each atom in the crystal lattice, offering definitive proof of the molecule's stereochemistry.

The following table summarizes the key spectroscopic data that have been reported for Danshen spiroketal lactone and its analogs.

| Technique | Observation | Reference |

| ¹H NMR | Aromatic and aliphatic proton signals confirming the basic skeleton. | rsc.org |

| ¹³C NMR | Signals for carbonyl groups, oxygenated quaternary carbons, and other carbons. | rsc.org |

| HMBC | Correlations confirming the connectivity of the spiroketal lactone ring system. | rsc.org |

| HR-ESI-MS | Provided the exact molecular formula, C₁₇H₁₆O₃. | rsc.orgnih.gov |

| X-ray Diffraction | Confirmed the absolute stereochemistry of related compounds. | oup.comresearchgate.net |

Elucidation of Absolute and Relative Stereochemistry of DS-SKL

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding a molecule's biological activity. For Danshen spiroketal lactone, both the relative and absolute stereochemistry have been elucidated using a combination of techniques.

The relative configuration of DS-SKL and its analogs has been established primarily through Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY. oup.comjst.go.jp These experiments identify protons that are close to each other in space, allowing for the determination of their relative orientations (syn or anti). For example, in related compounds, the observation of an NOE between specific protons has been used to establish the syn or anti relationship of substituents on the tetrahydrofuran (B95107) ring. oup.com

The absolute configuration, which defines the molecule's chirality, has been determined by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra. rsc.orgresearchgate.net This chiroptical technique is sensitive to the spatial arrangement of chromophores and can be used to assign the absolute stereochemistry by matching the experimental spectrum to a theoretically calculated one for a specific enantiomer. In some cases, single-crystal X-ray diffraction has provided the definitive absolute configuration. oup.com

Identification and Structural Characterization of Related Spirolactone Analogs from Salvia miltiorrhiza (e.g., Epidanshen Spiroketal Lactone)

Several spiroketal lactone analogs of Danshen spiroketal lactone have been isolated from Salvia miltiorrhiza. oup.comresearchgate.net One of the most notable is Epidanshen spiroketal lactone , which is an epimer of DS-SKL, meaning it differs in the stereochemical configuration at one of the chiral centers. oup.com

The structural elucidation of these analogs follows a similar methodology to that of DS-SKL, relying heavily on spectroscopic analysis. rsc.orgjst.go.jp Comparative analysis of NMR data between DS-SKL and its analogs, such as Epidanshen spiroketal lactone, reveals key differences in chemical shifts and coupling constants that point to the altered stereochemistry. jst.go.jp NOE experiments are then crucial in confirming the different spatial arrangement of atoms in these epimers. oup.com For instance, the presence or absence of specific NOE correlations can distinguish between the syn and anti relationships of substituents, thereby differentiating between Danshen spiroketal lactone and its epimer. oup.com

Other related compounds isolated from Salvia miltiorrhiza include Cryptoacetalide and Epicryptoacetalide, which are also novel spirolactone diterpenoids whose structures were established by spectroscopic means, including 2D-NMR methods. oup.com

| Compound Name | Key Differentiating Feature | Reference |

| Danshen spiroketal lactone | Original spiroketal lactone from Salvia miltiorrhiza. | oup.comnih.gov |

| Epidanshen spiroketal lactone | Epimer of Danshen spiroketal lactone, differing at one chiral center. | oup.comjst.go.jp |

| Cryptoacetalide | A related novel spirolactone diterpenoid. | oup.com |

| Epicryptoacetalide | An epimer of Cryptoacetalide. | oup.com |

Conformational Analysis of the Spiroketal System within DS-SKL

Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to analyze the conformational stability of Danshen spiroketal lactones. researchgate.net These studies, in conjunction with experimental data, help to understand the preferred three-dimensional shape of the molecule in solution. The rigidity of the spiroketal system can influence how the molecule interacts with biological targets. beilstein-journals.org While many natural spiroketals exhibit a stabilizing anomeric effect, exceptions exist due to the influence of substituents or intramolecular hydrogen bonding. researchgate.net The conformational analysis of DS-SKL is essential for understanding its structure-activity relationship.

Biosynthesis of Danshen Spiroketal Lactone

Proposed Biogenetic Pathways for Spirolactones in Natural Product Synthesis

The biosynthesis of spiroketal lactones, such as danshen spiroketal lactone, is a complex process involving multiple enzymatic steps. While the complete pathway for danshen spiroketal lactone is still under investigation, plausible biogenetic routes have been proposed based on the known chemistry of related natural products.

One proposed pathway for the formation of similar spiroketal structures involves the oxidative radical cyclization of a hydroxyalkyl side chain attached to a benzofuran (B130515) or chromane (B1220400) precursor. thieme-connect.com This strategy has been successfully employed in the total synthesis of danshenspiroketal lactone, suggesting its potential biological relevance. thieme-connect.com The retrosynthetic analysis of danshenspiroketal lactone points to a key oxidative radical cyclization of an alcohol intermediate to form the spiroketal core. thieme-connect.com This alcohol, in turn, is envisioned to arise from the lactonization of a precursor molecule assembled through a directed metallation and subsequent reaction with a chiral aldehyde. thieme-connect.com

In a broader context, the formation of spiroketal moieties in natural products often involves the oxidative rearrangement of polycyclic precursors. nih.gov For instance, in the biosynthesis of rubromycin, a bacterial polyketide with a oup.comnih.gov-spiroketal pharmacophore, a complex series of enzymatic oxidative rearrangements of a polycyclic aromatic precursor leads to a significant distortion of the carbon skeleton to form the spiroketal. nih.gov This process involves the breaking of multiple carbon-carbon bonds and decarboxylation events, highlighting the intricate enzymatic control required for such transformations. nih.gov

Another general strategy for the synthesis of γ-oxaspiro-γ-lactones involves the photochemical rearrangement of furans. acs.org This method, utilizing singlet oxygen for furan (B31954) oxidation followed by dehydration, provides a synthetic route to functionalized oxa-spirolactones and suggests a potential, though not yet confirmed in vivo, avenue for their biosynthesis. acs.org

The table below summarizes the key proposed strategies for spiroketal lactone formation.

| Proposed Strategy | Key Precursor Type | Key Transformation | Example Natural Product Class |

| Oxidative Radical Cyclization | Hydroxyalkyl-substituted benzofuran/chromane | Intramolecular cyclization of a radical intermediate | Danshen Spiroketal Lactone thieme-connect.com |

| Oxidative Rearrangement | Polycyclic aromatic polyketide | Enzymatic rearrangement and skeletal distortion | Rubromycins nih.gov |

| Photochemical Rearrangement | Furan | Singlet oxygen-mediated oxidation and dehydration | γ-Oxaspiro-γ-lactones acs.org |

Enzymatic Mechanisms Involved in Lactone and Spirolactone Ring Formation

The formation of lactone and spiroketal rings is orchestrated by a diverse array of enzymes that exhibit remarkable specificity and catalytic power. While the specific enzymes for every step in danshen spiroketal lactone biosynthesis are not fully elucidated, research on related pathways provides significant insights into the probable enzymatic mechanisms.

Lactone Ring Formation: The formation of the lactone ring, a cyclic ester, is a critical step. In the biosynthesis of some natural products, this is achieved through the action of enzymes that catalyze intramolecular esterification. For example, in the biosynthesis of the β-lactone hymeglusin, a ketosynthase (KS) domain of a highly reducing polyketide synthase (HR-PKS) is proposed to catalyze the β-lactonization. acs.org The catalytic histidine residue in the KS active site is thought to interact with a β-hydroxy group of the polyketide chain, increasing its nucleophilicity and facilitating the ring closure. acs.org

Spiroketal Ring Formation: The construction of the spiroketal moiety is often a complex oxidative process. In the biosynthesis of the rubromycin family of polyketides, the formation of the oup.comnih.gov-spiroketal pharmacophore is driven by flavoenzymes. nih.gov This process involves the oxidative rearrangement of a pentangular polyketide precursor catalyzed by two flavoprotein monooxygenases and a flavoprotein oxidase. nih.gov These enzymes work in concert to break four carbon-carbon bonds and eliminate two molecules of CO2, leading to a drastic rearrangement of the carbon skeleton into the spiroketal structure. nih.gov

Laboratory-engineered enzymes have also demonstrated the ability to synthesize complex lactone scaffolds, including spiro rings. nsf.gov Engineered "carbene transferases," derived from a cytochrome P450 variant, can catalyze intramolecular carbene insertions into C-H bonds to form lactones of various ring sizes and structures. nsf.gov This highlights the potential for enzymatic C-C bond formation strategies in the biosynthesis of such compounds. nsf.gov

The table below details some of the key enzyme families and their roles in lactone and spiroketal formation.

| Enzyme/Enzyme Family | Function | Mechanism | Relevance to Spiroketal Lactones |

| Ketosynthase (KS) Domain | β-Lactone formation | Increases nucleophilicity of a β-hydroxy group for intramolecular cyclization. acs.org | Potential mechanism for lactone ring formation in precursors. |

| Flavoprotein Monooxygenases | Oxidative rearrangement | Catalyze complex oxidative reactions leading to skeletal rearrangement. nih.gov | Key enzymes in the formation of spiroketal moieties from polycyclic precursors. nih.gov |

| Flavoprotein Oxidase | Oxidation | Works in conjunction with monooxygenases in oxidative rearrangement. nih.gov | Contributes to the complex redox chemistry of spiroketal formation. nih.gov |

| Cytochrome P450 (Engineered) | Carbene transfer | Catalyzes intramolecular C-H insertion to form lactone rings. nsf.gov | Demonstrates the feasibility of enzymatic C-C bond formation for spirocycle synthesis. nsf.gov |

| Chloroperoxidase/Oxidase/Alcohol Dehydrogenase | Spirolactonization | A multi-enzymatic cascade for converting hydroxy-functionalized furans to spirocyclic lactones. acs.org | A potential biocatalytic route for the synthesis of spiroketal lactones. acs.org |

Genetic and Molecular Regulation of Secondary Metabolite Biosynthesis in Salvia miltiorrhiza, with Specific Reference to Spirolactones

The biosynthesis of danshen spiroketal lactone is intrinsically linked to the broader network of secondary metabolism in Salvia miltiorrhiza. This network is tightly regulated at the genetic and molecular level, ensuring the production of a diverse array of bioactive compounds, including the diterpenoid tanshinones. plos.orgmdpi.com While specific regulatory factors for danshen spiroketal lactone have not been identified, the regulation of the overarching tanshinone biosynthetic pathway provides a framework for understanding its control.

The biosynthesis of tanshinones, which are abietane-type diterpenoids, begins with the universal terpenoid precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), primarily synthesized through the plastidic 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. plos.orgmdpi.com Key enzymes in the early steps of tanshinone biosynthesis include copalyl diphosphate synthase (SmCPS) and kaurene synthase-like (SmKSL), which convert geranylgeranyl diphosphate (GGPP) to the diterpene precursor miltiradiene (B1257523). frontiersin.org

Subsequent modifications of the miltiradiene skeleton are catalyzed by a suite of enzymes, prominently featuring cytochrome P450 monooxygenases (CYPs). scispace.compreprints.org The CYP76AH subfamily, in particular, plays a crucial role in the hydroxylation and aromatization of the miltiradiene C-ring, leading to the formation of various tanshinone precursors. frontiersin.orgpreprints.orgnih.govpreprints.org For instance, SmCYP76AH1 has been identified as a ferruginol (B158077) synthase. scispace.compreprints.org

The expression of these biosynthetic genes is often tissue-specific, with tanshinones accumulating predominantly in the roots of S. miltiorrhiza. plos.orgoup.com Transcriptome analyses have revealed that many genes involved in tanshinone biosynthesis, including SmCPS, SmKSL, and CYP76AH1, are highly expressed in the roots. plos.org Furthermore, the expression of these genes can be induced by various elicitors, such as methyl jasmonate, suggesting a complex regulatory network involving plant hormones. oup.com

Transcription factors (TFs) are key players in regulating the expression of biosynthetic genes. In S. miltiorrhiza, several TF families, including GRAS proteins, have been implicated in the regulation of terpenoid biosynthesis. frontiersin.org For example, SmGRAS1 and SmGRAS2 have been shown to promote tanshinone biosynthesis while inhibiting the gibberellin (GA) biosynthetic pathway, indicating a regulatory trade-off between different branches of diterpenoid metabolism. frontiersin.org

The table below lists some of the key genes and regulatory factors involved in the biosynthesis of tanshinones, the broader class of compounds to which danshen spiroketal lactone belongs.

| Gene/Regulatory Factor | Function | Role in Biosynthesis |

| SmCPS (Copalyl diphosphate synthase) | Diterpene synthase | Catalyzes an early step in the formation of the diterpene skeleton. frontiersin.org |

| SmKSL (Kaurene synthase-like) | Diterpene synthase | Works in conjunction with SmCPS to produce miltiradiene. frontiersin.org |

| CYP76AH subfamily | Cytochrome P450 monooxygenase | Catalyzes hydroxylation and other oxidative modifications of the miltiradiene skeleton. frontiersin.orgpreprints.orgnih.govpreprints.org |

| SmGRAS1/2 | GRAS transcription factors | Regulate the metabolic flux towards tanshinone biosynthesis. frontiersin.org |

Synthetic Chemistry of Danshen Spiroketal Lactone

Total Synthesis Strategies for Danshen Spiroketal Lactone and its Stereoisomers

The construction of the sterically congested spirocyclic core of Danshen spiroketal lactone, which contains a quaternary carbon center, requires sophisticated and highly controlled synthetic strategies. The first total synthesis of DS-SKL and its natural stereoisomer, epi-danshenspiroketallactone, was a significant milestone that paved the way for further methodological development. researchgate.net

Strategic Disconnections and Retrosynthetic Analysis

The retrosynthetic analysis of Danshen spiroketal lactone typically identifies the spiroketal and lactone functionalities as key points for disconnection. The general approach involves dismantling the complex spirocyclic system into more manageable, often acyclic or simpler cyclic precursors.

A primary retrosynthetic strategy involves two critical disconnections:

Spiroketal Disconnection : The C-O bonds of the spiroketal are disconnected to reveal a dihydroxyketone precursor. This linear intermediate contains both the isobenzofuranone (lactone) moiety and a side chain bearing a terminal hydroxyl group, which upon cyclization under acidic or basic conditions, forms the spiroketal.

Lactone Disconnection : The isobenzofuranone (phthalide) ring is disconnected via a C-O bond cleavage of the lactone. This leads back to a substituted benzoic acid with an adjacent functionalized side chain. This disconnection simplifies the aromatic portion of the molecule into a more accessible starting material.

Following this logic, a common synthetic plan involves the initial construction of the phthalide (B148349) ring system, followed by the elaboration of a side chain, and culminating in the final spiroketalization step.

Key Methodologies and Transformations Employed

Several powerful chemical transformations have been pivotal in the successful synthesis of the Danshen spiroketal lactone scaffold. These methods are designed to efficiently construct the key ring systems with high degrees of control.

Directed Metallation-Lactonization : This sequence is a cornerstone for constructing the isobenzofuranone moiety. researchgate.net The process begins with a directed ortho-metallation of a substituted benzamide. The directing group, typically a dialkylamino or similar group, positions a metalating agent (like sec-butyllithium) to deprotonate the aromatic ring at the adjacent position. The resulting aryllithium species is then quenched with an electrophile, such as a protected hydroxy-aldehyde, to install the side chain. Subsequent acid-catalyzed cyclization and lactonization furnish the desired phthalide ring. researchgate.net

Oxidative Radical Cyclization : This method is instrumental in forming the spiroketal ring. researchgate.net In this key step, a precursor alcohol is oxidized to generate a radical, which then cyclizes onto a pendant alkene or another radical acceptor. For instance, an alcohol precursor can be treated with an oxidant like (diacetoxyiodo)benzene (B116549) (DIB) in the presence of iodine, leading to the formation of an oxygen-centered radical that initiates the cyclization cascade to form the spiroketal core. researchgate.net This approach has been successfully used to synthesize both Danshenspiroketallactone and its epimer. researchgate.net

Radical Relay Tactics : More advanced strategies have employed visible-light-induced radical relay chemistry. researchgate.net This tactic allows for remote C(sp³)–H functionalization. By using a photocatalyst, a dithianyl or dioxolanyl radical can be generated, which then participates in a selective hydrogen atom transfer (HAT) to activate a distant C-H bond. This enables the introduction of functionality at a previously unreactive site, facilitating the construction of the necessary polyol or spiroketal segments in a highly efficient manner. researchgate.net

Stereoselective and Enantioselective Approaches in DS-SKL Synthesis

Controlling the absolute and relative stereochemistry at the spirocyclic center is a critical challenge in the synthesis of DS-SKL. Several approaches have been developed to address this.

Chiral Pool Synthesis : One common strategy involves starting from a chiral, non-racemic starting material (the "chiral pool"). For example, a chiral aldehyde can be prepared using established methods, which then sets the stereochemistry for subsequent transformations. researchgate.net

Auxiliary-Controlled Stereoselection : The use of chiral auxiliaries, such as Evans oxazolidinones, has been employed to guide the stereochemical outcome of key bond-forming reactions. For instance, an alkylation reaction controlled by a chiral oxazolidinone can achieve excellent diastereoselectivity (e.g., 98:2 dr), setting a crucial stereocenter that directs the formation of the final product. researchgate.net

Catalytic Asymmetric Methods : More recently, catalytic enantioselective methods have been developed. A domino halocyclization and spiroketalization of styryl keto acids can be achieved using an electron-rich bifunctional thiourea (B124793) organocatalyst. thieme-connect.com This reaction proceeds with excellent diastereo- and enantioselectivity, providing a direct route to the chiral spiroketal core. thieme-connect.com

| Method | Key Reagent/Catalyst | Stereoselectivity | Reference |

| Chiral Auxiliary | Evans Oxazolidinone | 98:2 dr | researchgate.net |

| Asymmetric Catalysis | Bifunctional Thiourea | er = 97.5:2.5, dr > 99:1 | thieme-connect.com |

Chemo-Enzymatic and Biocatalytic Approaches to Spirolactone Synthesis

The demand for greener and more efficient synthetic methods has spurred research into biocatalytic and chemo-enzymatic routes for constructing complex molecules like spirolactones. acs.orgmdpi.com Although a full chemo-enzymatic synthesis of DS-SKL has not been reported, key steps have been demonstrated, highlighting the potential of this strategy.

A fully biocatalytic pathway has been designed to convert hydroxy-functionalized furans into optically pure spirolactone building blocks. acs.org This approach is particularly relevant as the oxa-spirolactone framework is a core feature of DS-SKL. acs.org The method utilizes a one-pot, multi-enzyme cascade reaction. acs.org

The key enzymatic transformations include:

Furan (B31954) Oxidation : A chloroperoxidase (CPO) from Caldariomyces fumago, in concert with an oxidase (like glucose oxidase for in-situ hydrogen peroxide generation), catalyzes the oxygenative ring cleavage of a furan substrate. acs.org

Dehydrogenation : An alcohol dehydrogenase is then used to oxidize the resulting spirocyclic acetal (B89532) intermediate into the final spirolactone product. acs.org

This multienzymatic system provides a streamlined and sustainable method for preparing optically pure spirolactone building blocks, which could serve as key intermediates in a chemo-enzymatic total synthesis of Danshen spiroketal lactone and its analogs. acs.org

Development of Synthetic Analogs and Structurally Modified Derivatives of DS-SKL

The synthesis of structural analogs of natural products is crucial for exploring structure-activity relationships and developing new therapeutic agents. Several strategies have been reported for accessing analogs of Danshen spiroketal lactone.

One powerful approach is a domino halocyclization and spiroketalization cascade reaction. thieme-connect.com This method, which uses a bifunctional thiourea organocatalyst, is not only effective for the stereoselective synthesis of the natural product core but has also been explicitly applied to the synthesis of structural analogs of DS-SKL. thieme-connect.com By varying the styryl keto acid starting material, chemists can introduce different substituents on the aromatic ring, providing a range of structurally modified derivatives. thieme-connect.com

Another versatile method involves a gold(I)-catalyzed cascade reaction. This strategy employs an intramolecular cycloisomerization of an alkynyl alcohol to generate a reactive enol ether intermediate, which is then trapped in an intermolecular spiroketalization. sci-hub.se This approach is noted for its ability to facilitate the construction of not only the complex natural product scaffold but also simplified analogs from readily available starting materials, opening avenues for medicinal chemistry exploration. sci-hub.se

Furthermore, synthetic efforts have also targeted naturally occurring analogs such as cryptoacetalide, which shares the core spiroketal lactone structure and is also found in Danshen. soton.ac.uk The methodologies developed for the total synthesis of DS-SKL are often adaptable for the synthesis of these closely related natural products.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action of Danshen Spiroketal Lactone

Biological Activities and Efficacy in In Vitro Cellular Models

In vitro studies provide a foundational understanding of a compound's interaction with biological systems at the cellular level. For Danshen spiroketal lactone and its isomers, these investigations have begun to map out its potential pharmacological profile.

Impact on Cell Viability and Proliferation

The effect of Danshen spiroketal lactone on cell viability and proliferation has been primarily investigated in the context of cancer research. A study involving the isolation of a new spiroketallactone, epi-danshenspiroketallactone A , from cell cultures of Salvia miltiorrhiza evaluated its cytotoxic activity against a panel of five human cancer cell lines. jst.go.jp The results indicated that while other isolated compounds exhibited significant antitumor activity, epi-danshenspiroketallactone A displayed low anti-tumor activity, with an IC50 value greater than 10 µM against HCT-8, Bel-7402, BGC-823, A549, and A2780 human cancer cell lines. jst.go.jpfrontiersin.org Another study also reported the isolation of a mixture of danshenspiroketallactone and epi-danshenspiroketallactone.

Modulation of Cellular Processes (e.g., apoptosis, inflammation, lipid metabolism)

While direct experimental studies on the modulation of specific cellular processes by isolated Danshen spiroketal lactone are limited, computational and extract-based studies suggest potential roles in apoptosis, inflammation, and lipid metabolism.

A systems-pharmacology study on Compound Danshen Formula (CDF), a traditional Chinese medicine preparation containing Salvia miltiorrhiza, identified epidanshen spiroketal lactone as one of the key candidate compounds that may contribute to the formula's therapeutic effects in cardiovascular disease (CVD). nih.govplos.org This in silico analysis suggested that the compound could be involved in modulating pathways related to inflammation and lipid metabolism. nih.govplos.org Specifically, the study pointed to the regulation of the PPAR signaling pathway, which is crucial for the clearance of cellular lipids, and the glucocorticoid and inflammatory pathways. nih.govplos.org

Furthermore, a study investigating Compound Danshen Dropping Pills for the treatment of epilepsy also identified epidanshen spiroketal lactone as a bioactive component. nih.gov The study suggested that the therapeutic effects of the formula could be related to the regulation of inflammatory reactions and the reduction of apoptosis. thegoodscentscompany.com

Cell-Based Assays for Specific Bioactivities

Specific cell-based assays have been utilized to screen for the bioactivities of compounds isolated from Salvia miltiorrhiza, including isomers of Danshen spiroketal lactone. In the study that isolated epi-danshenspiroketallactone A , its cytotoxic activity was determined using the MTT assay against five human cancer cell lines: HCT-8 (human colon cancer), Bel-7402 (human hepatoma), BGC-823 (human gastric cancer), A549 (human lung cancer), and A2780 (human ovarian cancer). jst.go.jpfrontiersin.org

Biological Activities and Therapeutic Potential in In Vivo Animal Models

In vivo studies in animal models are critical for evaluating the systemic effects and therapeutic potential of a compound in a living organism. While direct in vivo studies on isolated Danshen spiroketal lactone are not extensively documented, some research on extracts containing this compound provides preliminary insights.

Evaluation in Disease-Specific Animal Models (e.g., cardiovascular, neurological conditions)

The potential therapeutic application of Danshen spiroketal lactone in cardiovascular and neurological conditions has been primarily suggested through network pharmacology studies and investigations of compound formulas.

A systems-level investigation identified epidanshen spiroketal lactone as a potential novel lead compound for the treatment of cardiovascular disease. nih.govplos.orgscispace.com This prediction, however, awaits direct validation in animal models of cardiovascular conditions.

In the context of neurological conditions, a study on Compound Danshen Dropping Pills, which contain epidanshen spiroketal lactone, suggested a potential role in treating epilepsy. The study indicated that the formula could reduce inflammatory reactions and control seizures in animal models. nih.gov

Assessment of Organ-Specific Responses and Systemic Biological Effects

A study on a rat model of acne provides some of the most direct, albeit still extract-based, in vivo data. nih.gov In this study, a tanshinone (TAN) extract from Salvia miltiorrhiza, which was shown to contain Danshin spiroketal lactone , was applied topically. nih.govresearchgate.net The treatment reversed the high levels of serum inflammatory cytokines, including IL-8, IL-6, IL-β, and TNF-α, in the acne model rats. nih.gov Furthermore, a lipidomics analysis of the skin samples revealed that the TAN extract modulated lipid metabolism, particularly glycerophospholipid and sphingolipid metabolism, which was dysregulated in the acne model. nih.govresearchgate.net These findings suggest that Danshen spiroketal lactone, as a component of the extract, may contribute to anti-inflammatory and lipid-regulating effects in the skin.

Elucidation of Molecular Targets and Intracellular Signaling Pathways

Identification of Direct Binding Partners and Enzyme Modulators

Danshen spiroketal lactone, a diterpenoid compound isolated from Salvia miltiorrhiza, has been the subject of investigations to identify its direct molecular interactions. nih.govnih.govfrontiersin.org Research suggests that its biological activities may stem from its ability to bind to and modulate the function of specific proteins and enzymes.

One area of investigation has been its interaction with human carboxylesterases (CEs). CEs are crucial enzymes involved in the metabolism of a wide range of ester-containing drugs. nih.gov Studies have identified tanshinones, a class of compounds from Salvia miltiorrhiza to which Danshen spiroketal lactone is related, as potent inhibitors of human CEs. nih.gov This inhibition can alter the metabolism of certain drugs, indicating a direct interaction with these enzymes. nih.gov

Furthermore, systems pharmacology and molecular docking studies have been employed to predict and validate the binding of compounds from Salvia species to various protein targets. plos.orgnih.gov While not always singling out Danshen spiroketal lactone, these studies provide a broader understanding of how related compounds interact with biological systems. For instance, in the context of cardiovascular diseases, network pharmacology has identified numerous potential targets for the chemical constituents of Compound Danshen Formula, which includes Danshen spiroketal lactone. plos.orgnih.govsemanticscholar.org These computational approaches predict interactions with a wide array of proteins, which are then often validated through molecular docking simulations that calculate binding affinities. plos.orgrjpbr.com

In the context of cancer, some related compounds from Salvia miltiorrhiza have been shown to interfere with epigenetic enzymes. nih.gov While direct evidence for Danshen spiroketal lactone is still emerging, the activities of its chemical relatives suggest that it may also interact with enzymes that regulate gene expression.

It's important to note that much of the current understanding of direct binding partners comes from broader studies on Salvia miltiorrhiza extracts or related compounds. These studies often use computational models to predict interactions, which then require experimental validation to confirm direct binding and modulation. plos.orgrjpbr.comnih.gov

Regulation of Key Signal Transduction Cascades (e.g., NF-κB signaling pathway)

Danshen spiroketal lactone and its related compounds from Salvia miltiorrhiza have been shown to modulate several key signal transduction cascades, with a notable focus on the NF-κB signaling pathway. nih.govfrontiersin.orgfrontiersin.org The NF-κB pathway is a critical regulator of inflammatory responses, immune function, and cell survival. frontiersin.org

Studies have demonstrated that bioactive compounds from Salvia miltiorrhiza can suppress the activation of NF-κB. frontiersin.orgfrontiersin.org This is significant because the dysregulation of the NF-κB pathway is implicated in a variety of diseases. For example, in the context of inflammation, inhibiting NF-κB can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. frontiersin.org

Beyond NF-κB, other signaling pathways are also affected. In the context of cardiovascular health, components of the Compound Danshen Formula have been linked to the modulation of pathways such as the Renin-Angiotensin-Aldosterone System and the PPAR Signaling Pathway. plos.orgsemanticscholar.org Furthermore, investigations into the effects of Salvia miltiorrhiza on myocardial fibrosis have highlighted the regulation of the PI3K/Akt/mTOR signaling pathway. frontiersin.org This pathway is crucial for cell proliferation and survival, and its modulation can impact processes like angiogenesis. frontiersin.org

In cancer research, related compounds have been found to interfere with pathways such as the VEGF signaling pathway, which is essential for angiogenesis (the formation of new blood vessels that supply tumors). nih.govfrontiersin.org By inhibiting this pathway, these compounds can potentially restrict tumor growth and metastasis. nih.gov

It is important to recognize that many of these findings are based on studies of complex extracts or other related compounds from Salvia miltiorrhiza. While these results provide strong indications, further research is needed to delineate the specific effects of Danshen spiroketal lactone on these signaling cascades.

Systems-Level Investigations (e.g., Network Pharmacology, Chemogenomics, Molecular Docking)

In recent years, systems-level investigations have become instrumental in unraveling the complex pharmacological mechanisms of natural products like Danshen spiroketal lactone. plos.orgnih.govnih.govfrontiersin.org These approaches, including network pharmacology, chemogenomics, and molecular docking, allow researchers to move beyond a one-drug, one-target paradigm and embrace a more holistic view of how multicomponent remedies exert their effects. plos.orgnih.gov

Network pharmacology, in particular, has been widely applied to study the components of Salvia miltiorrhiza and traditional Chinese medicine formulas containing it, such as the Compound Danshen Formula (CDF). plos.orgsemanticscholar.orgnih.govamegroups.cn These studies begin by identifying the bioactive compounds in the plant, including Danshen spiroketal lactone and its isomers like epidanshen spiroketal lactone. frontiersin.orgplos.orgsemanticscholar.orgnih.gov Then, databases are used to predict the potential protein targets of these compounds. nih.govamegroups.cn By constructing and analyzing compound-target networks, researchers can identify key proteins and biological pathways that are modulated. plos.orgfrontiersin.org For example, network pharmacology studies on CDF for cardiovascular diseases have identified a multitude of potential targets, suggesting that its therapeutic effects arise from synergistic interactions among its various components. plos.orgnih.govsemanticscholar.org

Molecular docking is a computational technique frequently used in conjunction with network pharmacology to validate the predicted interactions between a ligand (like Danshen spiroketal lactone) and its protein target. rjpbr.comnih.govscispace.com This method simulates the binding of the small molecule into the active site of the protein and calculates a binding energy, which indicates the affinity of the interaction. plos.org Lower binding energies suggest a more stable and likely interaction. plos.org For instance, molecular docking has been used to confirm the high binding affinity of components from Danshen injection to key targets implicated in cardiotoxicity. rjpbr.com

Chemogenomics approaches also contribute to this systems-level understanding by systematically studying the effects of a series of related chemical compounds on a variety of biological targets. plos.orgnih.gov This can help to build a comprehensive map of the chemical-protein interactome and elucidate the structure-activity relationships that govern the biological effects of compounds like Danshen spiroketal lactone.

| Approach | Description | Key Findings/Applications | References |

|---|---|---|---|

| Network Pharmacology | Integrates chemical, biological, and pharmacological data to construct and analyze networks of interactions between compounds and their targets. | Identifies potential protein targets and signaling pathways for compounds from Salvia miltiorrhiza. Suggests synergistic effects of multiple components in treating complex diseases. | nih.gov, plos.org, frontiersin.org, amegroups.cn |

| Molecular Docking | A computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Validates predicted compound-target interactions by calculating binding affinities. Helps to prioritize potential drug leads. | nih.gov, plos.org, rjpbr.com |

| Chemogenomics | Systematic analysis of the effects of a library of chemical compounds on a range of biological targets. | Builds a comprehensive map of chemical-protein interactions and helps to understand structure-activity relationships. | plos.org, nih.gov |

Structure-Activity Relationships (SAR) of Danshen Spiroketal Lactone and Related Spirolactones

Identification of Critical Structural Motifs for Bioactivity

The biological activity of Danshen spiroketal lactone and other related spirolactones is intrinsically linked to their unique chemical structures. acs.orgresearchgate.net The spiroketal moiety, a key feature of these compounds, is a privileged scaffold found in a wide range of biologically active natural products. researchgate.netresearchgate.net This structural motif is often crucial for the observed pharmacological effects.

While specific SAR studies focused solely on Danshen spiroketal lactone are limited, broader investigations of related compounds provide valuable insights. For example, in the context of antitumor activity, studies on various diterpenoids from Salvia miltiorrhiza have shown that certain structural modifications can significantly impact their potency. nih.gov The presence and orientation of hydroxyl groups, the saturation level of the rings, and the nature of the lactone ring itself can all influence the compound's ability to interact with its biological targets.

The spiroketal core itself is a critical motif. acs.orgresearchgate.netresearchgate.net The rigid, three-dimensional structure imparted by the spirocyclic system can facilitate precise interactions with the binding sites of proteins and enzymes. Any modification that alters this conformation could potentially lead to a loss of activity.

Furthermore, the lactone ring is another important functional group. researchgate.net Lactones are known to be reactive and can participate in various biological interactions. The specific type of lactone and its fusion to the rest of the molecule are likely to be key determinants of bioactivity.

| Structural Motif | Description | Potential Role in Bioactivity | References |

|---|---|---|---|

| Spiroketal Core | A functional group consisting of two rings joined by a single spiro atom which is a ketal. | Provides a rigid, three-dimensional scaffold that can facilitate precise binding to biological targets. | acs.org, researchgate.net, researchgate.net |

| Lactone Ring | A cyclic ester. | Can participate in various biological interactions and is often essential for the pharmacological effects of the molecule. | researchgate.net |

| Substituent Groups | Functional groups attached to the core structure, such as hydroxyl groups. | Can influence the compound's solubility, polarity, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets. | nih.gov |

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity, potency, and selectivity of compounds like Danshen spiroketal lactone. plos.orgacs.orgnih.gov Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different pharmacological profiles because biological systems, such as enzymes and receptors, are themselves chiral and can distinguish between different stereoisomers. nih.gov

Danshen spiroketal lactone and its stereoisomer, epi-danshenspiroketal lactone, are a clear example of the importance of stereochemistry. plos.orgnih.govresearchgate.net These two compounds differ in the configuration at the spirocyclic center. researchgate.net This seemingly minor structural difference can lead to significant variations in their biological effects. For instance, network pharmacology studies have included both Danshen spiroketal lactone and its epi- form as distinct chemical entities, suggesting that they may interact with different sets of protein targets or with the same targets but with different affinities. plos.orgsemanticscholar.org

The synthesis of these complex molecules has also shed light on the importance of stereocontrol. researchgate.net The ability to selectively synthesize one stereoisomer over another is crucial for studying their individual biological activities and for developing them as potential therapeutic agents. acs.orgresearchgate.net

In a broader context, studies on other classes of natural products, such as sesquiterpene lactones, have demonstrated that the stereochemistry of the lactone ring junction (cis- or trans-fused) can significantly impact their effects on herbivores. nih.gov This highlights a general principle in chemical ecology and pharmacology: the three-dimensional shape of a molecule is a key determinant of its function.

For Danshen spiroketal lactone, the specific stereochemistry of the spiroketal center, as well as other chiral centers in the molecule, likely dictates how it fits into the binding pocket of its target proteins. acs.org This precise fit is essential for eliciting a specific biological response. A different stereoisomer may not bind as effectively or may bind to a different target altogether, leading to a different biological outcome or a lack of activity.

Computational Modeling and Quantum Chemical Calculations in SAR Studies (e.g., DFT calculations for conformational stability)

Computational modeling and quantum chemical calculations are powerful tools in the field of medicinal chemistry for understanding the structure-activity relationships (SAR) of natural products. In the case of Danshen spiroketal lactone and its related compounds, these methods have been employed to elucidate their conformational stability, a key determinant of their biological activity.

A significant study involving the total synthesis of Danshen spiroketal lactone and its isomer, epi-danshenspiroketallactone, utilized Density Functional Theory (DFT) calculations to evaluate the thermodynamic stability of these two epimers. nih.gov The research team successfully synthesized both compounds and found that epi-danshenspiroketallactone could isomerize to Danshen spiroketal lactone on silica (B1680970) gel. nih.gov To understand the relative stability, DFT calculations were performed. The optimized structures from these calculations revealed that Danshen spiroketal lactone is thermodynamically more stable than its epimer by 0.8 kcal/mol. nih.gov This computational finding was consistent with the experimental observation where a mixture of the two compounds in the presence of trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) resulted in a ratio favoring Danshen spiroketal lactone. nih.gov

Further computational studies, such as Time-Dependent DFT (TD-DFT), have been used to define the absolute configuration of newly isolated diterpenoids from Salvia species by comparing experimental and calculated electronic circular dichroism (ECD) spectra. researchgate.net This highlights the integral role of quantum chemical calculations in the structural elucidation of complex natural products like Danshen spiroketal lactone and its analogues.

Strategies for Chemical Derivatization to Enhance or Modify Biological Activity

The chemical derivatization of natural products is a common strategy to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. While the literature specifically detailing extensive synthetic derivatization programs for Danshen spiroketal lactone is nascent, several avenues for its chemical modification can be identified based on its known chemistry and the discovery of naturally occurring derivatives.

The total synthesis of Danshen spiroketal lactone and its epimer provides a foundational platform for the generation of novel analogues. nih.govresearchgate.net The synthetic route, which involves key steps like a directed metallation-lactonisation sequence and an oxidative radical cyclisation, can potentially be adapted to introduce various functional groups on the aromatic ring or other positions of the molecule. researchgate.net This would allow for a systematic exploration of the structure-activity relationships.

Furthermore, nature itself has provided clues for derivatization. Recent phytochemical investigations of Salvia miltiorrhiza have led to the isolation of new 5,5-spiroketal compounds that are structurally related to Danshen spiroketal lactone but possess a carboxylic acid substitution on the helical lactone ring. nih.gov These naturally occurring derivatives represent a form of "natural derivatization" and have been evaluated for their cytotoxic and neuroprotective activities. nih.gov For instance, one of these new carboxyl-substituted spiroketals demonstrated a strong improvement in the survival rates of SK-N-SH cells from injury induced by oxygen glucose deprivation. nih.gov

Another isolated compound, epi-danshenspiroketallactone A, is a new spiroketallactone found in the cell cultures of Salvia miltiorrhiza. jst.go.jpjst.go.jp Its structural elucidation and subsequent biological evaluation for antitumor activity contribute to the understanding of how modifications to the core structure can influence its pharmacological profile. jst.go.jp

The derivatization strategies for other related classes of compounds from Salvia miltiorrhiza, such as the tanshinones, have been more extensively reviewed. nih.gov These studies often focus on modifying the quinone or furan (B31954) rings to enhance anticancer or other biological activities. The insights gained from tanshinone derivatization could potentially inform future synthetic efforts targeting the Danshen spiroketal lactone scaffold.

Analytical Methodologies for Danshen Spiroketal Lactone Research

Optimized Extraction and Isolation Techniques from Salvia miltiorrhiza

The initial and critical step in studying Danshen spiroketal lactone is its efficient extraction and isolation from the source plant, primarily the dried roots and rhizomes of Salvia miltiorrhiza (Danshen). The choice of extraction method significantly impacts the yield and purity of the target compound.

Conventional methods such as reflux extraction, sonication, and continuous refluxing at room temperature have been widely used for extracting lipophilic compounds like diterpenoids from Danshen. mdpi.com These techniques often employ solvents like methanol (B129727), ethanol, or aqueous mixtures thereof (e.g., 75-95% methanol or 60-95% ethanol). mdpi.com While common, these methods can be time-consuming. mdpi.com

More advanced and efficient methods are being explored. For instance, in vitro plant cell culture represents a sustainable and renewable source for producing valuable medicinal compounds, including spiroketal lactones. jst.go.jp Research has led to the successful isolation of a new spiroketal lactone, epi-danshenspiroketallactone A, from the cell cultures of Salvia miltiorrhiza. jst.go.jpnih.gov The general isolation procedure often involves extracting the dried material (such as cultured cells) with a solvent like acetone, followed by partitioning the crude extract between different solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on polarity. jst.go.jp

Subsequent isolation and purification typically involve multiple rounds of column chromatography. jst.go.jpjst.go.jp Techniques such as vacuum-pressure silica (B1680970) gel column chromatography and separation over Sephadex LH-20 are common. jst.go.jpjst.go.jp These steps fractionate the extract, allowing for the targeted isolation of specific compounds like Danshen spiroketal lactone. jst.go.jpjst.go.jp

| Extraction/Isolation Technique | Source Material | Key Solvents/Methodology | Reference |

| Conventional Extraction | Salvia miltiorrhiza roots | Reflux, Sonication with methanol or ethanol | mdpi.com |

| Cell Culture | Salvia miltiorrhiza cells | Extraction with acetone, followed by solvent partitioning | jst.go.jpnih.gov |

| Column Chromatography | Crude plant/cell extract | Silica gel, Sephadex LH-20, eluted with solvent gradients (e.g., petroleum ether-ethyl acetate) | jst.go.jpjst.go.jp |

Advanced Chromatographic Separation and Purification Methods (e.g., HPLC, UPLC, GC)

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are indispensable tools for the separation, purification, and analysis of Danshen spiroketal lactone. mdpi.comjst.go.jpfrontiersin.orgacs.orgnih.govnih.gov These methods offer high resolution and sensitivity, enabling the separation of structurally similar compounds from complex mixtures.

In research, semi-preparative reversed-phase HPLC (RP-HPLC) is frequently used to purify spiroketal lactones from less pure fractions obtained through column chromatography. jst.go.jpjst.go.jp Analytical HPLC systems equipped with a Diode Array Detector (DAD) are used for both qualitative and quantitative analysis, allowing for the clear distinction of various components within an extract. frontiersin.orgacs.org UPLC systems, which use smaller particle-size columns, provide even faster and more efficient separations compared to conventional HPLC. frontiersin.orgnih.gov One study successfully used a UPLC system with a C18 column for the chromatographic separation of compounds from a Danshen-containing formulation, identifying Danshen spiroketal lactone with a retention time of 14.82 minutes under specific gradient elution conditions. nih.gov

Other relevant chromatographic techniques include:

High-Speed Counter-Current Chromatography (CCC): This is a support-free liquid-liquid partition chromatography technique used for the preparative separation and purification of active components from natural products. It has been successfully applied to purify tanshinones, which are structurally related to Danshen spiroketal lactone, from S. miltiorrhiza. nih.gov

Flash Chromatography: This rapid form of preparative column chromatography is effective for separating stereoisomers. It has been noted that diastereomers of spirocyclic lactones can be easily separated using this method. acs.orga-h.institute

Gas Chromatography (GC): While less common for non-volatile compounds like Danshen spiroketal lactone in their native form, GC can be used for the analysis of related compounds or derivatives, for instance, in analyzing the composition of solvent mixtures used in CCC. nih.gov

| Chromatographic Method | Application | Column/System Example | Reference |

| UPLC | Separation & Identification | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | nih.gov |

| HPLC | Separation & Purification | Agilent 1100 system with DAD | acs.org |

| Semi-preparative RP-HPLC | Purification | Used to obtain pure compounds from fractions | jst.go.jpjst.go.jp |

| High-Speed Counter-Current Chromatography (CCC) | Preparative Purification | Hexane-ethyl acetate-ethanol-water (8:2:7:3, v/v) system | nih.gov |

| Flash Chromatography | Isomer Separation | Effective for separating diastereomers | acs.orga-h.institute |

Mass Spectrometry-Based Characterization and Quantification (e.g., LC-MS, UPLC-MS/MS, UHPLC-Orbitrap-MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the structural characterization and sensitive quantification of Danshen spiroketal lactone. frontiersin.orgnih.govnih.gov

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. For example, the molecular formula of a newly isolated spiroketal lactone was established as C₂₀H₂₀O₅ based on a high-resolution electrospray ionization (HR-ESI)-MS ion peak. jst.go.jp

Modern systems like UPLC coupled with ion mobility-quadrupole time-of-flight mass spectrometry (UPLC/IM-QTOF-MS) or Ultra-High-Performance Liquid Chromatography-Orbitrap MS (UHPLC-Orbitrap-MS) offer comprehensive characterization. frontiersin.orgnih.gov In one study using UPLC/IM-QTOF-MS, Danshen spiroketal lactone was identified by its [M+H]⁺ ion at m/z 287.1648, with characteristic fragment ions at m/z 269.1546, 241.1605, and 199.0768. nih.gov UHPLC-Orbitrap-MS has also been used to identify Danshen spiroketal lactone as one of the major compounds in tanshinone extracts. frontiersin.org

UPLC coupled with triple quadrupole mass spectrometry (UPLC-QqQ-MS/MS) operating in multiple reaction monitoring (MRM) mode is a highly sensitive and specific method for quantitative analysis, making it invaluable for pharmacokinetic studies and quality control. nih.gov

| MS Technique | Application | Findings/Parameters | Reference |

| HR-ESI-MS | Structure Elucidation | Determined molecular formula (e.g., C₂₀H₂₀O₅) | jst.go.jp |

| UPLC/IM-QTOF-MS | Identification | [M+H]⁺ at m/z 287.1648; Fragments: 269.1546, 241.1605 | nih.gov |

| UHPLC-Orbitrap-MS | Characterization | Identified Danshen spiroketal lactone in complex extracts | frontiersin.org |

| LC-MS/MS (QqQ) | Quantification | High sensitivity and specificity via MRM mode | nih.gov |

Spectroscopic Techniques for Qualitative and Quantitative Analysis (e.g., UV, NMR)

Spectroscopic techniques are fundamental for the unequivocal structural elucidation of isolated natural products like Danshen spiroketal lactone. jst.go.jpnih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete chemical structure. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HMQC, and HMBC) are used to assign all proton and carbon signals and to establish the connectivity of atoms within the molecule. jst.go.jp For example, the structure of epi-danshenspiroketallactone A was elucidated through detailed analysis of its ¹H and ¹³C NMR spectra, with comparisons to known related compounds. jst.go.jp The relative configuration can be determined through Nuclear Overhauser Effect (NOE) experiments. jst.go.jp

Other spectroscopic methods include:

Ultraviolet (UV) Spectroscopy: This technique provides information about the presence of chromophores (light-absorbing groups) in the molecule. It is often used in conjunction with HPLC (HPLC-UV/DAD) for detection and preliminary identification. frontiersin.orgrsc.org

Infrared (IR) Spectroscopy: IR analysis reveals the presence of specific functional groups. For spiroketal lactones, IR spectra can confirm the presence of carbonyl groups (from the lactone ring) and olefinic groups, with characteristic absorption bands. jst.go.jprsc.org For example, a new spiroketal lactone showed IR absorptions at 1758 and 1739 cm⁻¹, suggesting carbonyl groups. jst.go.jp

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the absolute configuration (stereochemistry) of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. jst.go.jp

| Spectroscopic Technique | Application | Key Information Provided | Reference |

| NMR (1D & 2D) | Complete Structure Elucidation | Atomic connectivity, relative stereochemistry (via NOE) | jst.go.jpnih.gov |

| UV Spectroscopy | Detection & Preliminary ID | Information on chromophores, used with HPLC | frontiersin.orgrsc.org |

| IR Spectroscopy | Functional Group Identification | Presence of carbonyls, hydroxyls, double bonds | jst.go.jprsc.org |

| Circular Dichroism (CD) | Absolute Configuration | Determination of stereochemistry (e.g., S or R configuration) | jst.go.jp |

Chemometric Approaches for Quality Control and Authentication of Danshen Source Material and Extracts

Fingerprinting is a key concept in this approach. A chromatographic (e.g., HPLC) or spectroscopic (e.g., Near-Infrared, NIR) fingerprint represents the comprehensive chemical profile of a sample. By applying chemometric methods to these fingerprints, researchers can classify and differentiate samples based on their origin, species, or processing methods. frontiersin.org

Common chemometric tools include:

Principal Component Analysis (PCA): An unsupervised pattern recognition method that reduces the dimensionality of complex data, helping to visualize similarities and differences between samples. researchgate.net

Orthogonal Partial Least Square-Discriminant Analysis (OPLS-DA): A supervised method used to find the variables (e.g., specific chemical markers) that are most responsible for the differences between predefined sample groups. researchgate.net

These approaches, combining techniques like HPLC-DAD and NIR spectroscopy with chemometrics, have been used to discriminate Danshen medicines from different sources, ensuring the quality and authenticity of the raw materials and their extracts. frontiersin.org This is critical for ensuring that products contain the correct profile of active compounds, including Danshen spiroketal lactone.

Q & A

Basic Research Questions

Q. What are the standard methods for isolating Dan Shen spiroketal lactone from Salvia miltiorrhiza (丹参)?

- Methodology :

- Extraction : Use ethanol or methanol for maceration or Soxhlet extraction to obtain a crude extract .

- Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for preliminary separation. Further purification is achieved via preparative HPLC with a C18 column and acetonitrile/water mobile phase .

- Characterization : Confirm identity using H NMR, C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include spiroketal protons (δ 3.5–5.0 ppm) and lactone carbonyl (δ ~170 ppm) .

Q. How is the structural stability of this compound assessed under varying pH and temperature conditions?

- Experimental Design :

- Stability Testing : Incubate the compound in buffers (pH 2–10) at 25°C, 37°C, and 60°C for 24–72 hours.

- Analysis : Monitor degradation via HPLC-UV or LC-MS. Key degradation products (e.g., hydrolyzed lactone or oxidized spiroketal) are identified using tandem MS .

- Kinetics : Calculate degradation rate constants () and half-life () using first-order kinetics models .

Advanced Research Questions

Q. What synthetic strategies are employed to construct the spiroketal-lactone scaffold in Dan Shen derivatives?

- Synthetic Approaches :

- Oxidative Rearrangement : Utilize m-CPBA (meta-chloroperbenzoic acid) to trigger enol ether rearrangements, forming spiroketal intermediates (Scheme 3-16 in ).

- Copper-Catalyzed Coupling : Achieve regioselective functionalization via three-component reactions (e.g., aryl halides, sulfonamides) to introduce bioactivity-enhancing groups .

- Chiral Resolution : Separate enantiomers using chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) to study stereochemical impacts on activity .

Q. How do structural modifications of this compound influence its anti-inflammatory and antioxidant activity?

- Structure-Activity Relationship (SAR) Study :

- Modifications : Introduce substituents (e.g., hydroxyl, methyl, or halogen groups) at C-4, C-6', or the lactone ring.

- Assays :

- Anti-inflammatory : Measure inhibition of TNF-α and IL-6 in LPS-stimulated macrophages (ELISA).

- Antioxidant : Quantify DPPH radical scavenging and SOD enzyme activation.

- Findings : Hydroxylation at C-6' enhances antioxidant activity (EC < 10 μM), while methyl groups improve metabolic stability .

Q. What computational approaches are used to predict the binding affinity of this compound to cytochrome P450 enzymes?

- Computational Workflow :

- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with CYP3A4/CYP2D6 active sites. Key residues: Phe-304 (CYP3A4) and Asp-301 (CYP2D6) .

- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability (RMSD < 2.0 Å) and free energy (MM-PBSA calculations) .

- Validation : Compare predictions with in vitro CYP inhibition assays (IC values) .

Data Contradictions and Resolution

Q. How are discrepancies in reported bioactivity data (e.g., IC variability) for this compound addressed?

- Root Cause Analysis :

- Source Variability : Differences in plant origin, extraction protocols, or compound purity (e.g., 95% vs. 99% by HPLC) .

- Assay Conditions : Adjust cell lines (e.g., RAW 264.7 vs. THP-1) or serum concentrations in in vitro models .

Safety and Handling Guidelines

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Safety Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.